Spirocardin A

CAS No.: 99401-76-0

Cat. No.: VC1592347

Molecular Formula: C20H30O6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99401-76-0 |

|---|---|

| Molecular Formula | C20H30O6 |

| Molecular Weight | 366.4 g/mol |

| IUPAC Name | 4-[(4,5-dihydroxy-1,6-dioxaspiro[2.4]heptan-7-yl)methyl]-2-hydroxy-3,4,8,8a-tetramethyl-3,4a,5,6-tetrahydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C20H30O6/c1-10-6-5-7-12-18(3,11(2)14(21)15(22)19(10,12)4)8-13-20(9-25-20)16(23)17(24)26-13/h6,11-14,16-17,21,23-24H,5,7-9H2,1-4H3 |

| Standard InChI Key | BHDYBYAEPPUJEJ-UHFFFAOYSA-N |

| SMILES | CC1C(C(=O)C2(C(C1(C)CC3C4(CO4)C(C(O3)O)O)CCC=C2C)C)O |

| Canonical SMILES | CC1C(C(=O)C2(C(C1(C)CC3C4(CO4)C(C(O3)O)O)CCC=C2C)C)O |

Introduction

Chemical Structure and Properties

Molecular Structure

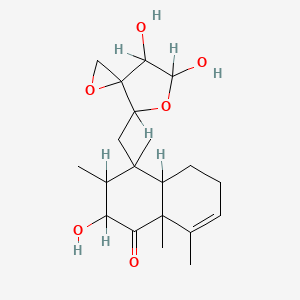

Spirocardin A is characterized by a complex molecular structure with the chemical formula C20H30O6 and a molecular weight of 366.4 g/mol . The compound features a spirocyclic scaffold, which is defined as a structure containing two or more rings linked by one common atom . Specifically, Spirocardin A contains a naphthalene-derived core with a 1(2H)-naphthalenone structure that includes several hydroxyl groups and a distinctive spiro moiety . The compound's IUPAC name is 4-[(4,5-dihydroxy-1,6-dioxaspiro[2.4]heptan-7-yl)methyl]-2-hydroxy-3,4,8,8a-tetramethyl-3,4a,5,6-tetrahydro-2H-naphthalen-1-one, which reflects its complex structural arrangement .

Physical and Chemical Properties

Spirocardin A belongs to the diterpenoid class of natural products, which typically exhibit diverse biological activities . The compound was first documented in public chemical databases in 2005, with recent updates to its record in early 2025 . Its structure contains several functional groups, including hydroxyl groups, that contribute to its biological activity and chemical reactivity. The compound's InChIKey is BHDYBYAEPPUJEJ-UHFFFAOYSA-N, providing a unique identifier for database searches and structure verification .

Spectroscopic Data

Spectroscopic analysis of Spirocardin A reveals important information about its molecular behavior in various ionization states. Predicted collision cross-section data, which is crucial for mass spectrometric analysis and structural confirmation, is presented in Table 1 .

Table 1: Predicted Collision Cross Section Data for Spirocardin A

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 367.21150 | 183.1 |

| [M+Na]+ | 389.19344 | 193.8 |

| [M+NH4]+ | 384.23804 | 194.1 |

| [M+K]+ | 405.16738 | 188.1 |

| [M-H]- | 365.19694 | 194.8 |

| [M+Na-2H]- | 387.17889 | 189.0 |

| [M]+ | 366.20367 | 189.5 |

| [M]- | 366.20477 | 189.5 |

The SMILES notation for Spirocardin A (CC1C(C(=O)C2(C(C1(C)CC3C4(CO4)C(C(O3)O)O)CCC=C2C)C)O) provides a linear representation of its complex structure that can be computationally processed for molecular modeling and structural analysis .

Discovery and Isolation

Source Organism

Spirocardin A was first isolated from the culture broth of an actinomycete strain classified as Nocardia sp. SANK 64282 . The producing microorganism was isolated from a soil sample collected near Lake Hibara in Fukushima Prefecture, Japan . Actinomycetes, particularly those belonging to the genus Nocardia, are known producers of bioactive secondary metabolites with diverse biological activities, making them valuable sources for the discovery of novel antimicrobial compounds . The isolation of Spirocardin A represents an important addition to the repertoire of natural products derived from actinomycetes with potential therapeutic applications.

Isolation and Purification

The isolation of Spirocardin A involved a multi-step process designed to separate and purify the compound from the complex mixture of metabolites produced by the Nocardia sp. SANK 64282 strain . Initially, the compound was extracted from the culture filtrate using solvent extraction techniques, which allowed for the separation of the target compound from the aqueous culture medium . Subsequently, the extract underwent further purification by silica gel chromatography, which separated the components based on their polarity and interaction with the stationary phase . Final purification was achieved through preparative reverse-phase column chromatography, resulting in the isolation of pure Spirocardin A . This methodical approach to isolation and purification ensured the recovery of a compound suitable for detailed structural characterization and biological activity assessment.

Biological Activity

Antimicrobial Spectrum

Spirocardin A exhibits a notable antimicrobial activity profile with particular effectiveness against Gram-positive bacteria, including clinically significant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . This activity against MRSA is especially relevant given the clinical challenges associated with treating infections caused by this resistant pathogen. Additionally, Spirocardin A demonstrates activity against mycobacteria, which is significant considering the difficulty in treating mycobacterial infections .

The compound also shows moderate activity against select Gram-negative bacteria, including Bacteroides fragilis and Klebsiella pneumoniae . Bacteroides fragilis is a significant anaerobic pathogen involved in intra-abdominal infections, while Klebsiella pneumoniae is a common cause of hospital-acquired infections with increasing resistance to conventional antibiotics. Furthermore, Spirocardin A exhibits moderate activity against several species of Mycoplasma, which lack cell walls and are inherently resistant to many commonly used antibiotics that target cell wall synthesis .

Structure-Activity Relationship

Comparison with Spirocardin B

Spirocardin A shares structural similarities with Spirocardin B (C20H32O6), a related diterpenoid antibiotic isolated from the same actinomycete strain . The molecular formulae of the two compounds differ by only two hydrogen atoms, with Spirocardin B having a slightly higher molecular weight of 368.5 g/mol compared to Spirocardin A's 366.4 g/mol . This difference results from the fact that Spirocardin A can be converted to Spirocardin B through reduction with sodium borohydride (NaBH4), suggesting that the primary difference lies in the oxidation state of specific functional groups .

The structural relationship between these two compounds provides valuable insights into structure-activity relationships. The conversion of Spirocardin A to Spirocardin B through reduction may affect critical functional groups that interact with bacterial targets, potentially modifying the antimicrobial activity profile . This chemical relationship offers opportunities for synthetic modifications aimed at optimizing the biological activity and pharmacological properties of these compounds.

Significance of the Spirocyclic Scaffold

The spirocyclic scaffold in Spirocardin A is a defining structural feature that likely contributes significantly to its biological activity . Spirocyclic structures are characterized by two or more rings linked by a single common atom, creating a rigid three-dimensional conformation that can impact molecular interactions with biological targets . Recent research on spirocyclic scaffolds in medicinal chemistry suggests that such structures often correlate with improved physicochemical properties and pharmacokinetic profiles compared to planar, aromatic structures .

The rigidity of spirocyclic systems can lock molecules into specific conformations that optimize the orientation of binding elements, potentially leading to enhanced efficacy and selectivity for bacterial targets . This structural characteristic of Spirocardin A may explain its effectiveness against resistant bacterial strains and provides a foundation for structure-based design of new antimicrobial agents inspired by its scaffold.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume